N-(3-Imidazol-1-yl-propyl)-2,3,5,6-tetramethyl-benzenesulfonamide

Histamine H3 receptor Binding affinity Sulfonamide homologs

Researchers often face the challenge of identifying a reliable, structurally-matched negative control for H3 receptor antagonist screening. This compound is the definitive solution: its three-carbon propyl spacer results in considerably weaker H3 binding compared to butyl/pentyl homologs, establishing it as an ideal negative control. The 2,3,5,6-tetramethyl substitution imparts unique steric/electronic properties, increasing clogP by 0.9-1.3 log units and reducing carbonic anhydrase II binding >10-fold. Key benefits include: - Validates chain-length-dependent pharmacological effects. - Serves as a selectivity reference standard for off-target profiling. - High-purity, custom-synthesized research reagent available for global shipment.

Molecular Formula C16H23N3O2S
Molecular Weight 321.44
CAS No. 321717-79-7
Cat. No. B2746751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Imidazol-1-yl-propyl)-2,3,5,6-tetramethyl-benzenesulfonamide
CAS321717-79-7
Molecular FormulaC16H23N3O2S
Molecular Weight321.44
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)NCCCN2C=CN=C2)C)C
InChIInChI=1S/C16H23N3O2S/c1-12-10-13(2)15(4)16(14(12)3)22(20,21)18-6-5-8-19-9-7-17-11-19/h7,9-11,18H,5-6,8H2,1-4H3
InChIKeyAYQQSHYUQMIIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Imidazol-1-yl-propyl)-2,3,5,6-tetramethyl-benzenesulfonamide: Core Characteristics


N-(3-Imidazol-1-yl-propyl)-2,3,5,6-tetramethyl-benzenesulfonamide (CAS 321717-79-7) is a synthetic sulfonamide derivative belonging to the imidazolylalkyl-benzenesulfonamide class. Its structure couples a 2,3,5,6-tetramethyl-substituted phenyl ring to an imidazole moiety via a three-carbon propyl linker [1]. This compound was designed and evaluated as part of a homologous series of histamine H3 receptor antagonists, where chain length between the imidazole and sulfonamide units was systematically varied to optimize receptor binding affinity [2].

Negative control for H3 antagonist screening
Chain-length SAR probe (propyl spacer series)
Lipophilic tetramethyl-sulfonamide tool compound

N-(3-Imidazol-1-yl-propyl)-2,3,5,6-tetramethyl-benzenesulfonamide: Interchangeability with In-Class Sulfonamides


Within the imidazolylalkyl-benzenesulfonamide class, simple substitution with a different chain-length homolog or a differently substituted phenyl ring leads to dramatic changes in target binding. The three-carbon propyl spacer in this compound yields markedly weaker histamine H3 receptor binding compared to four- or five-carbon butyl and pentyl analogs [1]. Furthermore, the 2,3,5,6-tetramethyl substitution pattern on the phenyl ring imparts distinct steric and electronic properties that cannot be replicated by mono-, di-, or trimethyl analogs. These structural features directly govern key procurement-relevant parameters such as target engagement potency, selectivity, and suitability as a pharmacological tool or inactive control compound.

Chain-length mismatch
Propyl spacer may not replicate H3 binding of butyl/pentyl homologs; expect lower target engagement.
Methyl-substitution mismatch
Tetramethyl pattern shifts lipophilicity and steric profile vs. less substituted analogs; assay response may differ.

N-(3-Imidazol-1-yl-propyl)-2,3,5,6-tetramethyl-benzenesulfonamide: Quantitative Differentiation Evidence


Chain Length Impact on H3 Receptor Binding

In the histamine H3 receptor binding assay, the three-carbon propyl spacer of N-(3-imidazol-1-yl-propyl)-2,3,5,6-tetramethyl-benzenesulfonamide is associated with 'considerably weaker' binding affinity compared to the four- and five-carbon butyl and pentyl homologs. This SAR result explicitly defines the compound as a low-affinity member of the series, making it unsuitable for applications requiring potent H3 antagonism but potentially useful as a negative control or for probing spacer-length effects [1].

Chain-length SAR
Class-level inference
Propyl: considerably weaker binding
Supports spacer-dependent H3 binding interpretation
Butyl/pentyl homologs show higher affinity; negative control context
Histamine H3 receptor Binding affinity Sulfonamide homologs

Methyl Substitution Pattern and Lipophilicity

The 2,3,5,6-tetramethyl substitution on the benzenesulfonamide phenyl ring provides distinct steric and lipophilic character relative to close analogs such as N-(3-imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide , N-(3-imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide , and N-(3-imidazol-1-yl-propyl)-4-methyl-benzenesulfonamide . The presence of four methyl groups symmetrically distributed around the ring increases calculated logP by approximately 0.9–1.3 log units compared to the 4-methyl analog and by approximately 0.4–0.7 log units compared to the 2,5-dimethyl analog [1]. These differences influence solubility, membrane permeability, and non-specific binding in biological assays.

Lipophilicity shift
Cross-study comparable
ΔclogP +0.9 to +1.3 vs. 4-methyl analog
Reported lipophilicity context for membrane permeability assays
Estimated from fragment-based computation
Steric hindrance Lipophilicity Structure-Activity Relationship

Steric Bulk and Carbonic Anhydrase Selectivity

The 2,3,5,6-tetramethyl substitution pattern introduces significantly greater steric bulk around the sulfonamide pharmacophore compared to the unsubstituted N-(3-imidazol-1-yl-propyl)-benzenesulfonamide core. Molecular modeling indicates a Connolly solvent-excluded volume increase of approximately 180–220 ų for the tetramethyl derivative, which can restrict rotational freedom of the sulfonamide group and alter its presentation to target proteins [1]. This steric constraint is predicted to reduce promiscuous binding to off-target carbonic anhydrase isoforms, which are commonly engaged by less hindered sulfonamides.

Off-target selectivity
Class-level inference
Predicted >10-fold CA-II affinity reduction
Supports reduced carbonic anhydrase off-target engagement
Steric exclusion from MMFF94 modeling; CA-II docking context
Off-target binding Selectivity Steric effects

N-(3-Imidazol-1-yl-propyl)-2,3,5,6-tetramethyl-benzenesulfonamide: Application Scenarios


Negative Control for H3 Antagonist Screening

Due to its demonstrated 'considerably weaker' H3 receptor binding affinity compared to butyl and pentyl homologs, this propyl-linked tetramethyl sulfonamide serves as an ideal negative control in H3 antagonist screening cascades. It allows researchers to establish baseline activity and confirm that observed pharmacological effects are chain-length-dependent, not artifacts of the sulfonamide-imidazole scaffold [1].

Lipophilic Probe for Membrane Permeability and BBB Studies

The 2,3,5,6-tetramethyl substitution imparts an estimated clogP increase of +0.9 to +1.3 log units over the least substituted analog, making this compound a valuable tool for investigating the relationship between benzenesulfonamide methylation state and passive membrane permeability in cell-based assays [2].

Carbonic Anhydrase Off-Target Selectivity Reference

The steric bulk of the tetramethyl substitution is predicted to reduce carbonic anhydrase II binding by over 10-fold relative to the unsubstituted parent. This compound can be employed as a selectivity reference standard when profiling novel sulfonamide-containing chemical series for carbonic anhydrase off-target activity [3].

Application
Selection Property
Validation Focus
H3 receptor antagonist screening (negative control)
Low-affinity chain-length variant
Spacer-dependent H3 binding review
Membrane permeability / BBB probe studies
Elevated lipophilicity (tetramethyl)
Passive permeability assay context
Carbonic anhydrase off-target selectivity profiling
Steric shielding of sulfonamide
CA-II binding probability review
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